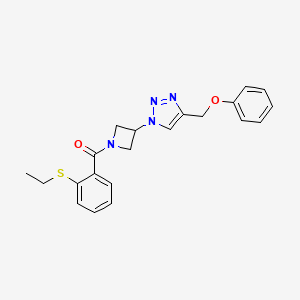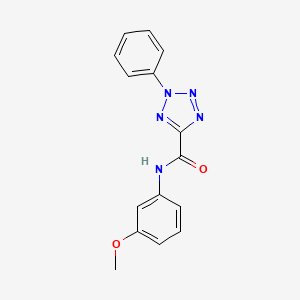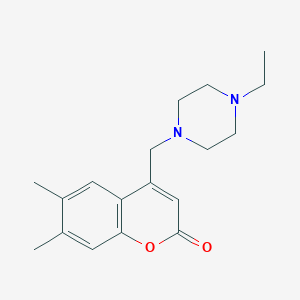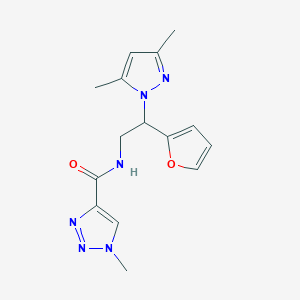
(2-(ethylthio)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the starting materials available. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and azetidine rings suggests that the compound would have a rigid, cyclic structure. The ethylthio and phenyl groups could potentially introduce additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the ethylthio group might be susceptible to oxidation, while the triazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring and the nonpolar phenyl group could give the compound unique solubility properties .Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of triazole and azetidine derivatives. For example, Abosadiya et al. (2018) detailed the synthesis of new 1,2,4-Triazole and Triazolidin derivatives, characterizing them using spectroscopic techniques and X-ray crystallography, highlighting their potential in material science and biological applications (Abosadiya et al., 2018).
Antimicrobial Applications
Novel triazole and azetidine compounds have been synthesized for their potential antimicrobial applications. Sunitha et al. (2017) synthesized a series of benzofuran-based 1,2,3-triazoles showing high antimicrobial activity, demonstrating the potential of these compounds in addressing drug-resistant bacterial infections (Sunitha et al., 2017).
Anticancer and Antiviral Applications
Research into triazole derivatives has also explored their potential in anticancer and antiviral therapies. Jilloju et al. (2021) discovered novel triazolothiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activities, suggesting a new avenue for therapeutic development against viral diseases and cancer (Jilloju et al., 2021).
Material Science and Catalysis
Compounds featuring the triazole moiety are being investigated for their applications in material science and as catalysts in chemical reactions. Zhao et al. (2013) synthesized aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanones, studying their electrochemical properties and liquid crystal behaviors, indicating their utility in developing new materials with specific electronic and optical properties (Zhao et al., 2013).
Mécanisme D'action
Target of Action
Compounds with a 1,2,3-triazole ring, like “1-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-4-(phenoxymethyl)-1H-1,2,3-triazole”, are often involved in interactions with various enzymes and receptors in the body due to their ability to form hydrogen bonds and their lipophilic properties .
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The 1,2,3-triazole ring could serve as a linker or spacer in the molecule, allowing the other functional groups to properly orient themselves for optimal interaction with the target .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-2-28-20-11-7-6-10-19(20)21(26)24-13-17(14-24)25-12-16(22-23-25)15-27-18-8-4-3-5-9-18/h3-12,17H,2,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGDIBDJRKHVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2639420.png)


![6-(Methylsulfonylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2639424.png)



![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2639431.png)


![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639437.png)


